(4-Methylidenecyclohexyl)methanamine hydrochloride
CAS No.: 1262412-07-6
Cat. No.: VC4077185
Molecular Formula: C8H16ClN
Molecular Weight: 161.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262412-07-6 |
|---|---|
| Molecular Formula | C8H16ClN |
| Molecular Weight | 161.67 |
| IUPAC Name | (4-methylidenecyclohexyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C8H15N.ClH/c1-7-2-4-8(6-9)5-3-7;/h8H,1-6,9H2;1H |
| Standard InChI Key | VYKTZEJSUFCGDU-UHFFFAOYSA-N |
| SMILES | C=C1CCC(CC1)CN.Cl |
| Canonical SMILES | C=C1CCC(CC1)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
(4-Methylidenecyclohexyl)methanamine hydrochloride belongs to the class of alicyclic amines, characterized by a cyclohexane ring with a methylidene (=CH₂) group at the 4-position and a methanamine (-CH₂NH₂) group substituted at the 1-position, forming a hydrochloride salt. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₆ClN | |
| Molecular Weight | 161.67 g/mol | |
| IUPAC Name | (4-Methylidenecyclohexyl)methanamine hydrochloride | |
| SMILES Notation | C=C1CCC(CC1)CN.Cl | |
| CAS Number | 1262412-07-6 |
The compound’s structure combines a rigid cyclohexane backbone with reactive functional groups, enabling participation in nucleophilic substitution and hydrogen bonding interactions .
Physicochemical Properties
The compound’s hydrochloride salt enhances stability and solubility in polar solvents. Key properties include:
| Property | Detail | Source |
|---|---|---|
| Solubility | Soluble in water, methanol, and DMSO | |
| Melting Point | Not reported (decomposition likely) | |
| Storage Conditions | Room temperature, desiccated |
The methylidene group contributes to planar rigidity, while the protonated amine enhances ionic character, influencing crystallization behavior .
Biological Activity and Applications
Industrial Use
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Polymer Chemistry: As a crosslinking agent in epoxy resins, improving thermal stability .
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Coordination Chemistry: Chelating ligand for transition metals in catalysis.
| Hazard | Code | Precautionary Measures | Source |
|---|---|---|---|
| Skin Irritation | H315 | Wear gloves and protective clothing | |
| Eye Damage | H319 | Use safety goggles | |
| Respiratory Irritation | H335 | Use in ventilated areas |
Comparative Analysis with Analogues
The methylidene group in (4-Methylidenecyclohexyl)methanamine hydrochloride confers unique reactivity in Diels-Alder reactions, distinguishing it from saturated or fluorinated analogs .
Future Research Directions
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